H-D-TRP-OET.HCL

説明

Significance of Tryptophan Derivatives in Bioorganic Chemistry

Tryptophan, an essential aromatic amino acid, is fundamental to protein structure and function due to its indole (B1671886) ring system. This inherent characteristic makes tryptophan and its derivatives attractive targets and tools in bioorganic and medicinal chemistry. Modifications to the tryptophan scaffold, such as esterification, amination, or the introduction of non-natural substituents, can profoundly alter its physicochemical properties and biological interactions nih.govresearchgate.netacs.orgiris-biotech.de. These modified tryptophan derivatives serve as versatile building blocks for the synthesis of peptides with enhanced stability, altered receptor binding affinities, or novel pharmacological activities. They are also employed as probes to investigate protein-ligand interactions, enzyme mechanisms, and cellular pathways. The ability to fine-tune the properties of peptides and biomolecules through the incorporation of tailored tryptophan analogs is a cornerstone of modern drug discovery and chemical biology acs.orgiris-biotech.de.

Historical Context of D-Amino Acid Ester Utilization in Peptide Science

The recognition of D-amino acids, enantiomers of the proteinogenic L-amino acids, has evolved significantly throughout scientific history. Initially considered rare or absent in biological systems, D-amino acids have since been identified in various natural products, including bacterial cell walls, peptide antibiotics, and even mammalian tissues, where they can play roles in signaling or structural integrity tandfonline.comresearchgate.net. The utilization of D-amino acids in peptide synthesis offers a route to creating peptides with increased resistance to enzymatic degradation, thereby prolonging their in vivo half-life, a critical factor in therapeutic peptide development researchgate.net.

Esterification of amino acids, including D-amino acids, has historically been a vital strategy in peptide synthesis. Amino acid esters serve as protected intermediates, facilitating coupling reactions and improving solubility in organic solvents. The ethyl ester, in particular, provides a balance of reactivity and stability. The development of efficient synthetic methodologies for producing D-amino acid esters, such as D-Tryptophan ethyl ester hydrochloride, has been instrumental in expanding the toolkit for creating complex peptides and peptidomimetics google.comneicon.ruacs.orgd-nb.info. The ability to control stereochemistry and incorporate these non-proteinogenic building blocks is essential for designing peptides with specific conformational properties and biological activities.

Scope and Research Imperatives for H-D-TRP-OET.HCL

This compound (D-Tryptophan ethyl ester hydrochloride) stands as a key derivative within the broader landscape of modified amino acids. Its research scope is multifaceted, encompassing its use as a chiral synthon in organic synthesis and as a functional component in biochemical research.

Key Research Areas and Imperatives:

Pharmaceutical Development: this compound is utilized as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and mood-related disorders, owing to tryptophan's role as a precursor to neurotransmitters like serotonin (B10506) chemimpex.comlookchem.com. Research also explores its potential in formulations aimed at alleviating anxiety and depression chemimpex.com.

Peptide Synthesis and Modification: It serves as a crucial building block for incorporating D-tryptophan residues into peptide chains. This is vital for creating peptides with enhanced stability against proteases, altered secondary structures, and modified biological activities, including potential antiviral properties when conjugated with other molecules researchgate.netneicon.rulookchem.com.

Biochemical Studies: Researchers employ this compound in biochemical studies to investigate metabolic pathways, enzymatic reactions, and the structure-activity relationships of peptides chemimpex.comlookchem.com. Its specific stereochemistry and ester functionality make it valuable for probing enzyme specificity and substrate interactions.

Chiral Recognition and Separation: The compound is relevant in studies concerning chiral recognition, where receptors are designed to selectively bind specific enantiomers of amino acid esters, which is important for analytical chemistry and separation science nih.govmdpi.comrsc.org.

Neuroscience Research: Its role in investigations related to serotonin production highlights its importance in understanding neurological pathways and developing potential treatments for mental health conditions chemimpex.com.

The research imperatives surrounding this compound focus on leveraging its unique chiral nature and chemical reactivity to develop novel therapeutic agents, advanced biomaterials, and sophisticated biochemical tools. Understanding its synthesis, stability, and precise role in complex molecular assemblies remains an active area of chemical and biochemical inquiry.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | D-Tryptophan ethyl ester hydrochloride | lookchem.comchemsrc.com |

| Synonyms | H-D-Trp-OEt·HCl, D-Trp-OEt HCl, etc. | lookchem.com |

| CAS Number | 61535-49-7 | lookchem.comglpbio.comruifuchemical.comcymitquimica.comfishersci.com |

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | chemimpex.comlookchem.comruifuchemical.comfishersci.com |

| Molecular Weight | 268.74 g/mol | chemimpex.comlookchem.comchemsrc.comruifuchemical.comfishersci.com |

| Appearance | White to grey powder / Solid | chemimpex.comlookchem.com |

| Melting Point | 218–220 °C | neicon.ruchemsrc.com |

| Boiling Point | 427.8 °C at 760 mmHg | lookchem.comchemsrc.com |

| Solubility | Improved solubility compared to parent amino acid | chemimpex.com |

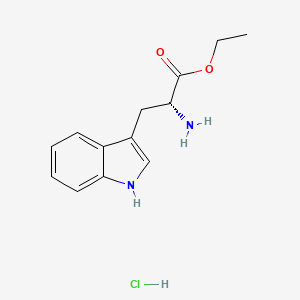

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657026 | |

| Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61535-49-7 | |

| Record name | Ethyl D-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of H D Trp Oet.hcl

Classical Synthetic Approaches for Tryptophan Ester Hydrochlorides

Classical methods for synthesizing amino acid ester hydrochlorides typically involve direct esterification of the amino acid followed by salt formation. These approaches are well-established and often serve as a baseline for more advanced methodologies.

Esterification Reactions and Optimization Strategies

The esterification of D-tryptophan to form its ethyl ester is commonly achieved through acid-catalyzed reactions, most notably the Fischer esterification. This method involves reacting D-tryptophan with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) chemistrysteps.commasterorganicchemistry.com.

The general Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards ester formation, an excess of the alcohol (ethanol in this case) is typically used, or the water produced during the reaction is removed chemistrysteps.commasterorganicchemistry.com.

Optimization strategies for D-tryptophan ethyl ester synthesis focus on maximizing yield and purity while minimizing side reactions, such as racemization or degradation of the sensitive indole (B1671886) ring of tryptophan. Common approaches include:

Catalyst Choice and Concentration: Strong mineral acids like HCl or H₂SO₄ are effective catalysts chemistrysteps.commasterorganicchemistry.com. Some methods utilize thionyl chloride (SOCl₂) in methanol (B129727) for methyl ester synthesis, suggesting similar reagents might be applicable for ethyl ester formation, though specific optimization for ethanol would be required . The use of tosyl chloride or other sulfonic acid derivatives as esterification agents has also been reported for related amino acid derivatives ingentaconnect.com.

Reaction Temperature and Time: Reactions are often carried out under reflux conditions to accelerate the esterification process chemistrysteps.comscielo.brsemanticscholar.org. However, careful temperature control is crucial to prevent degradation. For instance, esterification of glycine (B1666218) with ethanol using HCl is typically performed under reflux at approximately 78°C semanticscholar.org.

Solvent Selection: Solvents like ethanol itself (acting as both reactant and solvent), tetrahydrofuran (B95107) (THF), or dichloroethane have been employed in esterification protocols for tryptophan derivatives scielo.brgoogle.comgoogle.com. The choice of solvent can influence reaction rate, solubility of reactants and products, and ease of work-up.

Water Removal: Techniques like azeotropic distillation can be used to remove water formed during the reaction, shifting the equilibrium towards the ester product chemistrysteps.comgoogle.com.

Table 2.1.1: Typical Esterification Conditions for Amino Acid Ethyl Esters

| Reactant (Amino Acid) | Esterifying Alcohol | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield Range | Reference |

| D-Tryptophan | Ethanol | HCl (gas or conc.) | Ethanol, THF | Reflux (~78°C) | 10-24 h | ~80-95% (as HCl salt) | scielo.brsemanticscholar.orggoogle.com |

| D-Tryptophan | Ethanol | H₂SO₄ | Ethanol | Reflux | Varies | Varies | chemistrysteps.commasterorganicchemistry.com |

| Glycine | Ethanol | HCl (conc.) | Ethanol | Reflux (~78°C) | 15 h | ~94% (as HCl salt) | semanticscholar.org |

Note: Yields are often reported for the hydrochloride salt.

Salt Formation and Purification Techniques

Following esterification, the resulting D-tryptophan ethyl ester is typically isolated and purified as its hydrochloride salt (H-D-TRP-OET.HCL). The formation of the hydrochloride salt serves to stabilize the amino ester, which can be prone to hydrolysis, and to facilitate purification.

Salt Formation: The ester is usually treated with hydrochloric acid. This can involve bubbling dry HCl gas through a solution of the ester in an organic solvent like diethyl ether or ethyl acetate (B1210297), or by using a solution of HCl in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) ingentaconnect.comscielo.brgoogle.com. The hydrochloride salt often precipitates from the solution due to its lower solubility in non-polar organic solvents.

Purification: Common purification techniques include:

Recrystallization: The crude hydrochloride salt is frequently recrystallized from solvents or solvent mixtures such as ethanol/ether, alcohol/water, or ether/hexane (B92381) scielo.brgoogle.comvulcanchem.com. This process removes residual starting materials, by-products, and inorganic salts.

Washing: The precipitated or recrystallized solid is washed with cold anhydrous ether or hexane to remove any remaining soluble impurities.

Drying: The purified product is dried under vacuum, often in a desiccator, to remove residual solvents and moisture, as the compound can be hygroscopic vulcanchem.com.

Table 2.1.2: Purification of Amino Acid Ester Hydrochlorides

| Compound Class | Common Purification Method | Solvents for Recrystallization | Notes on Handling/Purity |

| Amino Acid Ester Hydrochlorides | Recrystallization | Ethanol/Ether, Alcohol/Water, Ether/Hexane | Can be hygroscopic, requires vacuum drying. Purity often assessed by melting point, optical rotation, and NMR. |

| D-Tryptophan ethyl ester HCl | Recrystallization | Ethanol/Ether | scielo.br |

Advanced Synthetic Methodologies

While classical methods are effective, advanced techniques offer potential improvements in efficiency, selectivity, and sustainability.

Enzymatic Synthesis Pathways for Tryptophan Derivatives

Enzymatic methods can provide highly selective routes for amino acid ester synthesis, particularly for achieving enantiopurity. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A) or B (CAL-B), have been explored for the esterification of amino acids or the kinetic resolution of racemic amino acid esters researchgate.net.

For instance, CAL-A has been used for the kinetic resolution of racemic β-tryptophan ethyl ester, demonstrating high enantioselectivity in N-acylation reactions researchgate.net. While direct enzymatic synthesis of D-tryptophan ethyl ester from D-tryptophan is less commonly reported compared to resolutions or synthesis of L-enantiomers, enzymatic transesterification or esterification using specific enzymes tailored for non-natural amino acids could be a future avenue. Some research has also explored the biocatalytic synthesis of D-tryptophan derivatives using tryptophan synthases coupled with stereoinversion cascades researchgate.net.

Table 2.2.1: Enzymatic Approaches for Amino Acid Derivatives

| Enzyme/Method | Substrate/Target | Transformation/Application | Selectivity | Reference |

| CAL-A | Racemic β-tryptophan ethyl ester | N-acylation for kinetic resolution | (R)-enantioselective | researchgate.net |

| CAL-A/CAL-B | Amino acids (e.g., tryptophan) | Esterification/Transesterification | Varies | researchgate.netscience.gov |

| Tryptophan Synthase + Stereoinversion Cascade | Indoles | Biocatalytic synthesis of D-tryptophan derivatives | High ee | researchgate.net |

Flow Chemistry Applications in this compound Synthesis and Derivatization

Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for hazardous reagents, and precise control over reaction parameters, making it suitable for synthesizing sensitive compounds like amino acid derivatives. While specific reports detailing the flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry are applicable to amino acid esterifications.

Continuous flow esterification of carboxylic acids with alcohols, catalyzed by acids or enzymes, can be performed in microreactors or packed-bed reactors science.govrsc.org. For instance, acid-catalyzed esterifications can be efficiently conducted using immobilized acid catalysts in flow systems, allowing for easier separation and recycling of the catalyst. The precise control over residence time and temperature in flow reactors can also help minimize degradation and side reactions, potentially leading to higher yields and purities for tryptophan derivatives.

Solid-Phase Synthesis Techniques for Peptide Incorporation

D-Tryptophan ethyl ester, or more commonly its N-protected derivatives (e.g., Fmoc-D-Trp-OEt or Boc-D-Trp-OEt), are valuable building blocks in solid-phase peptide synthesis (SPPS). The ethyl ester group serves as a C-terminal protecting group for the amino acid, allowing for sequential coupling to a growing peptide chain attached to a solid support.

In SPPS, the protected D-tryptophan derivative is activated using coupling reagents (e.g., HBTU, HATU, DIC/HOBt) and then reacted with the free amine terminus of the peptide resin. The D-configuration of tryptophan is often incorporated to confer specific structural or functional properties to the resulting peptide, such as increased resistance to enzymatic degradation or altered receptor binding affinities. After peptide assembly, the ethyl ester protecting group can be cleaved under specific conditions, often during the final cleavage from the resin.

Table 2.2.3: Role of D-Tryptophan Ethyl Ester in Peptide Synthesis

| Role in SPPS | Compound Form Used | Coupling Strategy | Purpose of D-Tryptophan Incorporation |

| Building Block (C-terminus) | Protected D-Trp-OEt | Activation with coupling reagents, reaction with resin-bound peptide | Introduce D-enantiomer, enhance peptide stability/activity |

| Protecting Group | Ethyl ester | Protects the C-terminal carboxyl group during synthesis | Allows sequential peptide elongation |

Compound Name Table

| Abbreviation/Notation | Full Chemical Name |

| This compound | D-Tryptophan ethyl ester hydrochloride |

| D-Trp-OEt | D-Tryptophan ethyl ester |

| L-Tryptophan ethyl ester hydrochloride | L-Tryptophan ethyl ester hydrochloride |

| D-Tryptophan | D-Tryptophan |

| L-Tryptophan | L-Tryptophan |

| Fmoc-D-Trp-OEt | Nα-Fmoc-D-Tryptophan ethyl ester |

| Boc-D-Trp-OEt | Nα-Boc-D-Tryptophan ethyl ester |

Analytical Characterization and Quality Assessment in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of H-D-Trp-OEt.HCl, offering non-destructive methods to probe its molecular architecture. Each technique provides unique insights, and together they create a detailed structural picture of the compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the planar structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR analysis of D-tryptophan derivatives, characteristic signals confirm the presence of the ethyl ester and the tryptophan indole (B1671886) ring. For instance, the ethyl group typically presents as a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons. The protons on the indole ring and the alpha- and beta-protons of the amino acid backbone appear at specific chemical shifts, which can be compared against reference spectra to confirm the structure. google.com In studies of conjugates, changes in the chemical shifts of these protons can indicate sites of molecular interaction or modification.

The following table summarizes typical ¹H NMR data for a related tryptophan derivative, which provides an illustrative example of the types of signals observed.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~11.14 | singlet | - |

| Aromatic C-H | ~7.00 - 7.56 | multiplet | - |

| α-CH | ~4.69 | triplet | 14.7 |

| β-CH₂ | ~3.15, ~3.35 | double doublet | 14.7, 7.5 |

| Acetyl CH₃ | ~1.89 | singlet | - |

| Table 1: Illustrative ¹H NMR spectral data for N-acetyl-D-tryptophan in CD₃OD, demonstrating typical chemical shifts and splitting patterns for the tryptophan framework. google.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule's IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key absorptions include a strong band for the ester carbonyl (C=O) stretch, typically around 1740-1751 cm⁻¹. tandfonline.comresearchgate.net The N-H stretching vibrations of the primary amine hydrochloride and the indole ring are also prominent, often appearing in the region of 3400 cm⁻¹. tandfonline.comresearchgate.net Other identifiable peaks include those for aromatic and aliphatic C-H stretching and the C-O stretching of the ester group. These spectral fingerprints are crucial for confirming the successful synthesis and integrity of the compound. For example, the presence of the ester carbonyl peak distinguishes the compound from its carboxylic acid precursor, D-tryptophan.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Amine N-H (as hydrochloride) | Stretching | Broad, ~3000 |

| Aliphatic C-H | Stretching | ~2900 |

| Ester C=O | Stretching | ~1740-1751 |

| Amine N-H | Bending | ~1600 |

| Table 2: Characteristic infrared absorption frequencies for functional groups found in tryptophan ethyl esters. tandfonline.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for analyzing its fragmentation patterns to further confirm its structure. The molecular weight of this compound is 268.74 g/mol . omizzur.comgdbiochem.com.cnnih.gov

Using techniques like Electrospray Ionization (ESI-MS), the compound can be ionized, typically forming a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the verification of the molecular formula (C₁₃H₁₇N₂O₂Cl). High-resolution mass spectrometry can provide even greater accuracy, confirming the elemental composition. Fragmentation analysis (MS/MS) can be used to study the structure of conjugates by identifying the masses of constituent parts.

Circular Dichroism (CD) for Chiral Confirmation and Conformational Studies

Circular Dichroism (CD) spectroscopy is essential for confirming the chirality of this compound. As a D-enantiomer, it will produce a CD spectrum that is the mirror image of its L-enantiomer counterpart. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Fluorescence Spectroscopy for Tryptophan-Related Studies

The intrinsic fluorescence of the tryptophan indole ring makes fluorescence spectroscopy a highly sensitive method for studying this compound and its interactions. Tryptophan derivatives typically exhibit an excitation maximum around 280 nm and an emission maximum that is highly sensitive to the polarity of its local environment. mdpi.commdpi.com

When a tryptophan residue is in a nonpolar environment, its emission maximum is typically at shorter wavelengths (blue-shifted). Conversely, exposure to a polar, aqueous environment causes a shift to longer wavelengths (red-shift), often to around 350 nm. mdpi.commdpi.com This property is widely used in protein and peptide research to monitor conformational changes, binding events, or the insertion of tryptophan-containing molecules into lipid membranes. For this compound conjugates, changes in fluorescence intensity or emission wavelength can provide detailed information about their interaction with biological targets.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for separating it from related substances. omizzur.comgdbiochem.com.cn

For purity analysis, a reversed-phase HPLC method is commonly employed. google.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acid modifier. The compound is detected as it elutes from the column, typically using a UV detector set to 280 nm, the absorption maximum of the indole ring. A pure sample of this compound should ideally appear as a single, sharp peak. Purity levels are often reported as greater than 98% or 99%. omizzur.comgdbiochem.com.cntcichemicals.com

Chiral HPLC, using a specialized chiral stationary phase, can also be used to separate the D- and L-enantiomers of tryptophan derivatives, which is crucial for confirming the high enantiomeric excess of the D-form. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and other peptide-related compounds. omizzur.comomizzur.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities.

A typical HPLC method for the analysis of amino acid derivatives like this compound employs a reversed-phase column, such as a C8 or C18 column. researchgate.net The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, adjusted to a specific pH. researchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation. For instance, a method for a similar compound, tetrahydrozoline (B7765393) hydrochloride, utilized a mobile phase of acetonitrile and phosphate buffer at pH 3.0 (20:80, v/v) with UV detection at 240 nm. researchgate.net The flow rate is another key parameter, often set around 1.0 mL/min. researchgate.net

Method validation is a critical step to ensure that the developed analytical procedure is suitable for its intended purpose. According to regulatory guidelines, validation includes the assessment of parameters such as accuracy, precision, selectivity, robustness, linearity, and range. researchgate.net

Linearity: The method's linearity is established by analyzing a series of solutions with known concentrations of this compound. A linear relationship between the concentration and the detector response (e.g., peak area) is expected, with a correlation coefficient (r²) close to 0.999. researchgate.net

Accuracy: Accuracy is determined by the recovery of a known amount of the compound spiked into a sample matrix. The average recovery should ideally be within a narrow range, for example, 100.8% with a low relative standard deviation (RSD). researchgate.net

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by performing multiple analyses of the same sample on the same day and on different days, respectively. A low RSD for the results indicates good precision. researchgate.net

Selectivity: The method's selectivity demonstrates its ability to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products. researchgate.net

Robustness: Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results. A robust method remains unaffected by such minor changes. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C8, 5 µm, 125 mm x 4.6 mm i.d. researchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) (20:80, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Injection Volume | 20 µL researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial and depends on the polarity of the compounds being separated. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used.

After development, the separated spots are visualized, commonly under UV light, as indole-containing compounds like tryptophan and its derivatives are UV-active. By comparing the TLC profile of the reaction mixture with that of the starting materials and a reference standard of the product, a chemist can quickly determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a fundamental technique used to confirm the identity and composition of peptides and amino acid derivatives. This method involves the hydrolysis of the compound into its constituent amino acids, which are then separated, identified, and quantified.

For this compound, amino acid analysis would be employed to verify the presence of the D-tryptophan moiety. The analysis typically involves the following steps:

Hydrolysis: The compound is hydrolyzed using a strong acid, such as 6 M hydrochloric acid, at an elevated temperature for a specific duration. This process cleaves the ester bond, yielding D-tryptophan.

Derivatization: The resulting amino acids are often derivatized to make them more amenable to separation and detection.

Separation and Quantification: The derivatized amino acids are then separated and quantified using techniques like HPLC or ion-exchange chromatography. The results are compared to a standard amino acid mixture to confirm the identity and determine the amount of D-tryptophan present.

This analysis provides definitive confirmation of the primary amino acid component of the molecule, ensuring its compositional integrity.

Methodologies for Impurity Profiling and Removal in Peptide Synthesis

The synthesis of peptides and their derivatives is a multi-step process that can lead to the formation of various impurities. jpt.com Comprehensive impurity profiling and effective removal strategies are essential to obtain a final product of high purity.

Trifluoroacetate (B77799) (TFA) Removal Strategies and Their Impact on Peptide Integrity

Trifluoroacetic acid (TFA) is extensively used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and in reversed-phase HPLC for purification. mdpi.comomizzur.com Consequently, the final peptide product is often obtained as a TFA salt. jpt.com While suitable for many research applications, the presence of residual TFA can be problematic for certain biological assays due to its acidic nature and potential toxicity. omizzur.comsb-peptide.com Therefore, strategies to remove or exchange the trifluoroacetate counter-ion are often necessary.

Several methods are employed for TFA removal, each with its own advantages and potential impacts on peptide integrity:

Repeated Lyophilization from HCl Solution: A common and straightforward method involves dissolving the peptide in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and then lyophilizing (freeze-drying) the mixture. mdpi.com This process is typically repeated multiple times to ensure complete exchange of the trifluoroacetate ion with the chloride ion. mdpi.com While effective, working with strongly acidic solutions can potentially lead to degradation of sensitive peptides. researchgate.net

Ion-Exchange Chromatography: This technique utilizes a resin with charged functional groups to exchange the trifluoroacetate ions for a more desirable counter-ion, such as acetate or chloride. researchgate.net Anion exchange resins are commonly used for this purpose. The peptide solution is passed through the column, and the trifluoroacetate ions are retained by the resin, while the peptide elutes with the new counter-ion. omizzur.com This method can be highly efficient, achieving almost complete removal of TFA. researchgate.net

Reversed-Phase HPLC with a Volatile Buffer: Another approach involves using a different mobile phase system during the final purification step by RP-HPLC. Instead of a TFA-containing mobile phase, a buffer system with a more biocompatible acid, such as acetic acid, can be used. mdpi.com This allows for the direct isolation of the peptide as an acetate salt.

The choice of TFA removal strategy depends on the specific properties of the peptide and the requirements of the downstream application. It is crucial to analyze the peptide after the salt exchange process to ensure that its integrity, purity, and identity have not been compromised. Techniques like HPLC and mass spectrometry are used to verify the final product. mdpi.com

Table 2: Comparison of TFA Removal Strategies

| Method | Principle | Advantages | Potential Drawbacks |

| Lyophilization from HCl | Ion exchange in solution followed by freeze-drying. mdpi.com | Simple and direct for obtaining the hydrochloride salt. | Potential for acid-catalyzed degradation of the peptide. researchgate.net |

| Ion-Exchange Chromatography | Anion exchange resin captures TFA ions. researchgate.net | High efficiency of TFA removal. researchgate.net | May require specific resins and optimization. |

| RP-HPLC with Alternative Acid | Use of a volatile, biocompatible acid like acetic acid in the mobile phase. mdpi.com | Direct isolation of the peptide with the desired counter-ion. | May require re-optimization of the HPLC purification method. |

Role in Peptide Chemistry and Bio Macromolecular Engineering

H-D-TRP-OET.HCL as a Building Block in Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides. rsc.orgacs.org Its incorporation into a peptide chain is achieved through standard solid-phase or solution-phase peptide synthesis methodologies. uci.edunih.gov The ethyl ester and hydrochloride salt forms facilitate its handling and solubility in the solvents typically used in these synthetic processes.

In solid-phase peptide synthesis (SPPS), the process typically begins with the attachment of the first N-α-protected amino acid to a solid support resin. peptide2.com To incorporate a D-tryptophan residue using this compound, the ethyl ester is first saponified to the free carboxylic acid, and the amino group is protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. This modified D-tryptophan can then be coupled to the growing peptide chain on the resin. The process involves the deprotection of the N-terminus of the resin-bound peptide, followed by the activation of the carboxyl group of the incoming protected D-tryptophan, facilitating the formation of a peptide bond. peptide2.com This cycle of deprotection and coupling is repeated to elongate the peptide chain with the desired sequence of amino acids.

The incorporation of a D-amino acid, such as D-tryptophan from this compound, into a peptide sequence composed primarily of L-amino acids can have a profound impact on the peptide's three-dimensional structure. While sequences of all L-amino acids often favor the formation of right-handed α-helices, the introduction of a D-amino acid can disrupt this helical structure and instead induce the formation of turns or other secondary structures. rsc.orgmsu.edu This is due to the altered stereochemistry at the α-carbon, which changes the preferred dihedral angles of the peptide backbone.

In some instances, the substitution of an L-amino acid with its D-enantiomer has been shown to destabilize α-helices. rsc.org Conversely, the alternating incorporation of L- and D-amino acids can lead to the formation of unique secondary structures, such as flat, ring-shaped conformations in cyclic peptides that can stack to form nanotubes. nih.govwikipedia.org These structures are stabilized by extensive intermolecular hydrogen bonding between the peptide backbones. nih.gov The specific influence of D-tryptophan on conformation is also dictated by its bulky indole (B1671886) side chain, which can engage in π-π stacking and other non-covalent interactions, further directing the folding of the peptide. cambridge.org

Enhancing Properties of Peptides and Other Biomolecules

The strategic incorporation of D-tryptophan into peptides and other biomolecules can significantly enhance their therapeutic and functional properties. This is primarily due to the unnatural stereochemistry of the D-amino acid, which is not readily recognized by the body's natural enzymes.

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation and its ability to bind to specific biological targets. By altering the peptide's structure, the incorporation of D-tryptophan can modulate its biological activity. For example, in the context of antimicrobial peptides (AMPs), the introduction of D-amino acids can maintain or even enhance antimicrobial potency. nih.gov The unique structural properties of tryptophan, with its large, hydrophobic indole side chain, are often crucial for the membrane-disrupting activity of many AMPs. cambridge.orgasm.org The incorporation of D-tryptophan can preserve these essential interactions while potentially improving other properties.

Furthermore, research has shown that the substitution of L-amino acids with D-amino acids in certain peptide sequences can alter their binding affinity and selectivity for specific receptors. For instance, the replacement of L-amino acids with their D-counterparts in RGD peptides has been shown to influence their affinity for different integrin subtypes. acs.org

One of the most significant advantages of incorporating D-amino acids like D-tryptophan into therapeutic peptides is the enhancement of their stability against enzymatic degradation. rsc.orgnih.gov Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased half-life in biological systems. nih.govnih.gov This increased proteolytic resistance is a critical attribute for the development of peptide-based drugs, as it can lead to improved bioavailability and a longer duration of action. nih.gov

The following table summarizes the impact of D-amino acid incorporation on peptide properties:

| Property | Effect of D-Amino Acid Incorporation | Scientific Rationale |

| Secondary Structure | Can induce turns, disrupt α-helices, and facilitate unique conformations like β-sheets in alternating D/L sequences. rsc.orgacs.org | The altered stereochemistry at the α-carbon changes the preferred backbone dihedral angles. msu.edu |

| Biological Activity | Can be maintained, enhanced, or altered in terms of target selectivity. nih.govacs.org | The modified 3D structure affects binding to biological targets. |

| Proteolytic Resistance | Significantly increased. nih.govnih.govnih.gov | D-amino acids are not recognized by stereospecific proteases that degrade L-peptides. nih.gov |

Applications in Peptide Nanostructure Design and Self-Assembly

The ability of peptides to self-assemble into well-ordered nanostructures has opened up new avenues in materials science and nanotechnology. nih.govnorthwestern.edu The incorporation of D-amino acids, including D-tryptophan, plays a pivotal role in programming the self-assembly process and defining the morphology of the resulting nanostructures. nih.gov

Peptides containing alternating L- and D-amino acids have been shown to self-assemble into nanotubes, nanofibers, and hydrogels. nih.govwikipedia.orgnih.gov The planarity of the peptide backbone in such alternating sequences facilitates the formation of extended β-sheet-like structures, which then stack through hydrogen bonding to form these higher-order assemblies. nih.gov The properties of these nanostructures, such as their diameter and surface characteristics, can be precisely controlled by the amino acid sequence. nih.gov

The unique properties of the tryptophan side chain, including its size, hydrophobicity, and capacity for π-π stacking, can further influence the self-assembly process. cambridge.org The incorporation of D-tryptophan can therefore be used to fine-tune the intermolecular interactions that drive the formation of specific nanostructures, such as nanovesicles or nanoribbons. nih.gov These self-assembled peptide nanostructures have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govresearchgate.net

Pharmacological and Biochemical Investigations of H D Trp Oet.hcl and Its Derivatives

Contribution to Pharmaceutical Compound Synthesis

H-D-TRP-OET.HCL as a Key Intermediate in Drug Discovery

D-Tryptophan ethyl ester hydrochloride serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structure, incorporating the D-tryptophan moiety, makes it valuable for creating molecules designed to interact with specific biological targets. Researchers utilize this compound in the development of drugs that may target various physiological processes, leveraging the unique properties conferred by the tryptophan side chain and the D-stereochemistry. lookchem.com Its role as a building block is essential for constructing complex molecular architectures required for modern drug discovery pipelines. lookchem.com

Design and Synthesis of Compounds Targeting Specific Biological Pathways or Receptors

The incorporation of this compound into synthetic strategies allows for the targeted design of compounds aimed at specific biological pathways or receptors. For instance, it can be employed in the synthesis of peptidomimetics or modified peptides that exhibit enhanced stability or altered receptor binding profiles compared to their natural counterparts. The D-amino acid configuration can confer resistance to enzymatic degradation, a desirable trait in drug development. chemicalbook.com Studies have explored its use in reactions like the Pictet–Spengler reaction, which is fundamental in synthesizing various alkaloid structures and other complex heterocyclic compounds relevant to medicinal chemistry. chemicalbook.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidating the Influence of this compound Moiety on Bioactivity

Structure-activity relationship (SAR) studies are vital for understanding how modifications to a molecule affect its biological activity. The D-tryptophan ethyl ester moiety, when incorporated into larger molecules, significantly influences their pharmacokinetic and pharmacodynamic properties. The indole (B1671886) ring system of tryptophan is known to engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets. cymitquimica.com The ethyl ester group can affect lipophilicity and membrane permeability, while the D-configuration can alter binding affinity and metabolic stability compared to L-isomers. Investigating derivatives where this moiety is systematically altered or retained provides critical insights into the structural requirements for desired bioactivity.

Correlating Stereochemistry with Pharmacological Efficacy and Selectivity

The stereochemistry of D-Tryptophan ethyl ester hydrochloride is a critical determinant of its derivatives' pharmacological efficacy and selectivity. The specific (R) configuration at the alpha-carbon of tryptophan can lead to distinct binding interactions with chiral biological targets, such as enzymes and receptors. sigmaaldrich.comfishersci.com For example, in peptide-based drugs, the presence of D-amino acids can significantly alter receptor binding, leading to increased potency or selectivity, and often imparting resistance to proteases that readily degrade L-amino acid sequences. chemicalbook.com SAR studies often compare the activity of compounds containing the D-isomer versus the L-isomer or racemic mixtures to pinpoint the role of stereochemistry in achieving optimal therapeutic outcomes. chemicalbook.com

Biochemical Pathway Involvement and Modulation

While specific direct modulations of biochemical pathways by this compound itself are not extensively detailed in general literature, its role as a precursor and building block implies its indirect involvement. As a derivative of tryptophan, it is structurally related to endogenous compounds involved in critical biochemical pathways, such as neurotransmitter synthesis (e.g., serotonin (B10506), melatonin) and protein biosynthesis. chemimpex.com Derivatives synthesized using this compound can be designed to interact with specific enzymes or receptors within these pathways. For instance, by mimicking natural substrates or inhibiting key enzymes, these derivatives can modulate cellular signaling cascades or metabolic processes. Research into tryptophan metabolism and the effects of its derivatives provides a foundation for understanding how compounds like this compound can be utilized to influence these complex biological systems.

Computational Chemistry and Drug Design Applications

Molecular Docking and Dynamics Simulations of H-D-Trp-OEt.HCl Analogs

Molecular docking and molecular dynamics (MD) simulations are pivotal tools for elucidating the binding mechanisms of ligands to their respective biological targets. While specific studies on this compound are not extensively documented in publicly available research, numerous studies on its close analogs, such as L-tryptophan ethyl ester and other indole (B1671886) derivatives, provide significant insights into their potential interactions.

Molecular docking studies have been instrumental in predicting the binding affinities and conformations of tryptophan derivatives within the active sites of various enzymes. For instance, in the context of antifungal drug development, diastereomeric N,S-dialkyl dithiocarbamates derived from L-tryptophan ethyl ester and (E)-chalcones were investigated as inhibitors of lanosterol (B1674476) 14α-demethylase (LDM) from Fusarium oxysporum. mdpi.com Docking studies revealed that these compounds engage in specific non-polar electrostatic interactions with the enzyme's active site. mdpi.com Similarly, pyrrole-based tryptophan derivatives have been docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. These simulations showed that the tryptophan moiety often orients towards the entrance of the enzyme's cavity, while other parts of the molecule form crucial hydrogen bonds and π-π stacking interactions with key residues like His447, Trp86, and Trp286. mdpi.compensoft.net

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions. MD simulations of tryptophan halogenases, for example, have shed light on the conformational dynamics and the role of key residues in substrate binding and regioselective halogenation of tryptophan. nih.gov These simulations demonstrated that the stability of the ligand-protein complex is often driven by non-polar interactions. mdpi.com In another study, MD simulations of drug bank experimental compounds, including a propionic acid ethyl ester derivative, against SARS-CoV-2 targets showed stable complexes with minimal deviation and fluctuation over a 100 ns simulation period, highlighting the stability of the binding. mdpi.com

Table 1: Molecular Docking and Dynamics Simulation Findings for Tryptophan Analogs

| Compound Class | Target Protein | Key Interactions | Simulation Insights |

|---|---|---|---|

| Dithiocarbamates from L-tryptophan ethyl ester | Lanosterol 14α-demethylase (F. oxysporum) | Non-polar electrostatic interactions | Complex stability driven by non-polar interactions. mdpi.com |

| Pyrrole-based tryptophan derivatives | Acetylcholinesterase (AChE) | Hydrogen bonds with His447; π-π stacking with Trp86, Trp286. mdpi.compensoft.net | Tryptophan moiety orients towards the entrance of the active site. mdpi.com |

| Tryptophan | Tryptophan Halogenases (PrnA, PyrH) | π-π stacking with F103, W455, H101. nih.gov | Provides insights into regioselective halogenation. nih.gov |

| Propionic acid ethyl ester derivative | SARS-CoV-2 RNA-dependent polymerase | Multiple contacts | Stable complex with low deviation (<2Å) over 100 ns. mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen large compound libraries for novel molecules with the desired activity.

While a specific pharmacophore model for this compound has not been reported, models have been developed for structurally related tryptophan and phenylalanine derivatives targeting various receptors. For instance, a combination of ligand- and structure-based methods was used to generate a comprehensive pharmacophore for tryptophan hydroxylase-1 (TPH1) inhibitors. nih.gov This model, based on substituted phenylalanine derivatives, successfully identified the bioactive conformation and guided the alignment for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. nih.gov

Another example involves the development of a pharmacophore model for 5-HT₂ₐ receptor antagonists. mdpi.com This model was generated from a set of diverse known active ligands and was used to design novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, which showed a good fit to the hypothetical pharmacophore. mdpi.com Similarly, a pharmacophore model for inhibitors of α-tryptophan synthase from Mycobacterium tuberculosis was constructed and used to screen a large database of drug-like molecules, leading to the identification of a novel inhibitor. ub.edu

The common features in these pharmacophore models for tryptophan-like compounds often include aromatic rings, hydrogen bond acceptors and donors, and hydrophobic centers, reflecting the key interaction points of the indole ring, the carboxyl group, and the amino group of the tryptophan scaffold. nih.govresearchgate.net

Table 2: Pharmacophoric Features Identified for Tryptophan and Phenylalanine Analog Inhibitors

| Target | Key Pharmacophoric Features | Application |

|---|---|---|

| Tryptophan Hydroxylase-1 (TPH1) | Aromatic rings, H-bond acceptors/donors | Guided 3D-QSAR studies for inhibitor design. nih.gov |

| 5-HT₂ₐ Receptor | Aromatic, hydrophobic, H-bond acceptor features | Design of novel antagonists. mdpi.com |

| Tryptophan 2,3-Dioxygenase (TDO2) | Two aromatic rings, two H-bond acceptors, excluded volumes | Virtual screening for dual IDO1/TDO2 inhibitors. nih.gov |

| α-Tryptophan Synthase (M. tuberculosis) | Not specified | Virtual screening of compound libraries. ub.edu |

Receptor-Based Drug Design Incorporating this compound Structural Features

Receptor-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands that can bind to it with high affinity and selectivity. The structural features of the tryptophan scaffold, including the indole ring system of this compound, are valuable starting points for designing inhibitors for a variety of enzymes and receptors.

One prominent example is the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. nih.gov Tryptophan analogs have been designed to act as competitive inhibitors of IDO1. rsc.orgnih.gov Docking studies of these analogs into the IDO1 active site have shown that they can adopt a binding pose similar to that of the natural substrate, L-tryptophan. nih.gov These studies provide a basis for developing more potent and selective IDO1 inhibitors. rsc.org

In another application, L-tryptophan derivatives have been identified as potent and selective antagonists of the neurokinin-1 (NK1) receptor, a target for antiemetic and antidepressant drugs. acs.orgebi.ac.uk The design of these antagonists was based on modifying the tryptophan structure to optimize its interaction with the receptor binding pocket.

Furthermore, novel 2-arylpropanoic acid-L-tryptophan derivatives have been designed and synthesized to mitigate cisplatin-induced nephrotoxicity by targeting the gastrin-releasing peptide receptor (GRPR). Molecular docking studies revealed a high binding affinity of the lead compound for GRPR, supporting its potential as a therapeutic candidate.

The D-enantiomer configuration, as in this compound, is particularly interesting in drug design. While L-tryptophan is the natural substrate for many enzymes, D-tryptophan is often a weak, competitive inhibitor. pnas.org This property can be exploited to design inhibitors that are more resistant to metabolic degradation. The enzymatic synthesis of D-tryptophan derivatives is an active area of research, as these compounds are valuable precursors for various pharmaceuticals. mdpi.com

Table 3: Receptor-Based Design Applications of Tryptophan Analogs

| Target Receptor/Enzyme | Designed Analog Class | Therapeutic Goal | Key Design Principle |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan analogs (e.g., β,β′-cyclopropyl tryptophan) | Cancer immunotherapy | Competitive inhibition by mimicking the natural substrate. rsc.orgnih.gov |

| Neurokinin-1 (NK1) Receptor | L-tryptophan derivatives | Antiemetic, antidepressant | Modification of tryptophan to enhance receptor binding. acs.orgebi.ac.uk |

| Gastrin-Releasing Peptide Receptor (GRPR) | 2-arylpropanoic acid-L-tryptophan derivatives | Mitigation of cisplatin-induced nephrotoxicity | High binding affinity for the target receptor. |

| Tryptophan 2,3-dioxygenase (TDO) | D-tryptophan | Enzyme inhibition | D-enantiomer acts as a competitive inhibitor. pnas.org |

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for H-D-TRP-OET.HCL

The synthesis of D-Tryptophan ethyl ester hydrochloride typically involves the esterification of D-Tryptophan with ethanol (B145695) in the presence of an acid catalyst, followed by salt formation with hydrochloric acid. Current methods often utilize thionyl chloride in ethanol neicon.ru. Research into novel synthetic routes could focus on improving yields, reducing reaction times, and employing greener chemistry principles. For instance, exploring alternative esterification catalysts, such as solid acid catalysts or enzymatic methods, could offer more sustainable and efficient pathways. Patents describe methods using sulfonic acid esters and specific solvents like tetrahydrofuran (B95107) (THF) to achieve high optical purity and yields, often exceeding 80% google.com. Further optimization could involve flow chemistry approaches for continuous production and better control over reaction parameters, potentially leading to higher purity and easier scale-up.

Table 7.1.1: Reported Synthesis Yields of D-Tryptophan Ester Hydrochlorides

| Compound | Solvent Used | Esterification Agent | Yield (%) | Reference |

| D-Tryptophan ethyl ester HCl | Ethanol | Thionyl chloride | 80 | neicon.ru |

| D-Tryptophan propyl ester HCl | THF | Propyl p-toluenesulfonate | 85.2 | google.com |

| D-Tryptophan carbethoxy HCl | THF | Propyl p-toluenesulfonate | 88.6 | google.com |

| D-Tryptophan methyl ester HCl | THF | Methyl benzenesulfonate | 88.3 | google.com |

Exploration of this compound in Advanced Bioconjugation Technologies

D-Tryptophan ethyl ester hydrochloride, with its reactive ester and amino groups, holds promise for advanced bioconjugation strategies. It can serve as a linker or a functional tag for biomolecules. Research could explore its use in site-specific conjugation to peptides, proteins, or nucleic acids, enabling the development of novel bioconjugates for targeted drug delivery, diagnostics, or imaging. For example, similar amino acid esters have been conjugated to polysaccharides like hyaluronic acid using coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) researchgate.netresearchgate.net. Future work could investigate the efficiency and stability of such conjugations with this compound, potentially leading to the creation of novel therapeutic agents or diagnostic tools with enhanced properties. The indole (B1671886) moiety of tryptophan also offers opportunities for fluorescence-based labeling or electrochemical detection.

Untapped Therapeutic Avenues for this compound Derivatives in Disease Intervention

D-Tryptophan and its derivatives have demonstrated a range of biological activities, including immunomodulatory effects, potential anti-cancer properties, and roles in managing conditions like atherosclerosis and osteoporosis frontiersin.org. While this compound itself may not be directly therapeutic, its derivatives could be explored for various disease interventions. Esterification of amino acids can create prodrugs that improve bioavailability and cellular uptake nih.govacs.org. Research could focus on synthesizing novel derivatives of this compound by modifying the indole ring or the ester group to target specific enzymes or receptors involved in disease pathways. For instance, D-tryptophan derivatives are being investigated for their role in cancer therapy, often by targeting enzymes like indoleamine 2,3-dioxygenase (IDO) frontiersin.orgnih.gov. Exploring the potential of this compound derivatives as modulators of the kynurenine (B1673888) pathway or as agents affecting neurotransmitter synthesis could uncover new therapeutic avenues.

Integration into Systems Biology Approaches for Comprehensive Pathway Analysis

Systems biology aims to understand complex biological systems by integrating data from various levels, including genomics, proteomics, and metabolomics. Amino acids and their derivatives are central to metabolic pathways. This compound could be utilized as a labeled tracer in metabolic flux analysis (MFA) studies to elucidate the pathways involving tryptophan metabolism. By introducing isotopically labeled this compound (e.g., with ¹³C), researchers can track its incorporation and transformation within cellular networks, providing quantitative insights into metabolic rates and regulatory mechanisms nih.govcreative-proteomics.comresearchgate.netfrontiersin.org. Such studies could reveal how tryptophan metabolism is altered in disease states or in response to therapeutic interventions, offering a comprehensive view of cellular dynamics. For example, understanding the flux through the kynurenine pathway, which is linked to immune responses and various diseases, could be significantly enhanced by using labeled tryptophan derivatives.

Q & A

Q. How can researchers differentiate between artifact and true biological signals in H-D-TRP-OET·HCl assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。